

3-methyl-2-phenylbutanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methyl-2-phenylbutanoic acid

Cat. No.: B109533

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-2-Phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methyl-2-phenylbutanoic acid**, a key intermediate in organic synthesis. This document collates its chemical and physical properties, available synthesis methodologies, and potential applications, presented in a format tailored for researchers and professionals in the field of drug discovery and chemical development.

Chemical Identity and Properties

3-Methyl-2-phenylbutanoic acid, also known as α -isopropylphenylacetic acid, is a carboxylic acid with a phenyl group and an isopropyl group attached to the α -carbon.^{[1][2]} Its chemical properties are summarized below.

Property	Value	Reference
CAS Number	3508-94-9	[1] [3] [4] [5] [6]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[3] [5] [6]
Molecular Weight	178.23 g/mol	[5] [7]
Alternate Names	α-Isopropylphenylacetic acid, 2-Phenylisovaleric acid, 3- Methyl-2-phenylbutyric acid	[1] [3] [6]
Appearance	White to off-white solid	[1]
Melting Point	59-61 °C	[1] [2]
Boiling Point	282 °C at 760 mmHg	[2] [5]
Water Solubility	Slightly soluble	[1] [2]
pKa	4.26 ± 0.10 (Predicted)	[1] [2]

Synthesis and Experimental Protocols

While specific, detailed protocols for the direct synthesis of **3-methyl-2-phenylbutanoic acid** are not extensively published in peer-reviewed literature, a general method for the α -alkylation of arylacetic acids provides a viable synthetic route. Additionally, a protocol for the amidation of **(S)-3-methyl-2-phenylbutanoic acid** to its corresponding amide is available, which is detailed below as an example of its application in further synthesis.

2.1. General Synthesis of α -Alkyl Phenylacetic Acids

A general method for the synthesis of α -alkylated phenylacetic acids involves the use of a diorganometallic reagent to deprotonate the α -carbon, followed by reaction with an electrophile. [\[1\]](#)

Experimental Protocol:

- A 0.24 M solution of a suitable diorganometallic reagent (e.g., lithium diisopropylamide) in an appropriate solvent is cooled to 0 °C.

- The arylacetic acid (e.g., phenylacetic acid), dissolved in anhydrous THF, is added to the cooled solution.
- The resulting mixture is stirred vigorously at 0 °C for 2 hours.
- The electrophilic reagent (e.g., 2-iodopropane for the synthesis of **3-methyl-2-phenylbutanoic acid**) is then added to the cooled mixture.
- The reaction mixture is stirred vigorously and allowed to warm slowly to room temperature overnight.
- Upon completion, the reaction is quenched by the slow, dropwise addition of water.
- The organic solvent is evaporated, and the residue is extracted with a suitable solvent (e.g., CH₂Cl₂).
- The aqueous phase is acidified with 1N HCl and extracted again with CH₂Cl₂.
- The combined organic phases are washed with water and brine, dried over Na₂SO₄, and the solvent is evaporated.
- The crude product is then purified.[\[1\]](#)

2.2. Amidation of (S)-3-Methyl-2-phenylbutanoic Acid

The following protocol details the conversion of (S)-**3-methyl-2-phenylbutanoic acid** to (S)-3-methyl-2-phenylbutanamide, illustrating its use as a synthetic intermediate.[\[4\]](#)

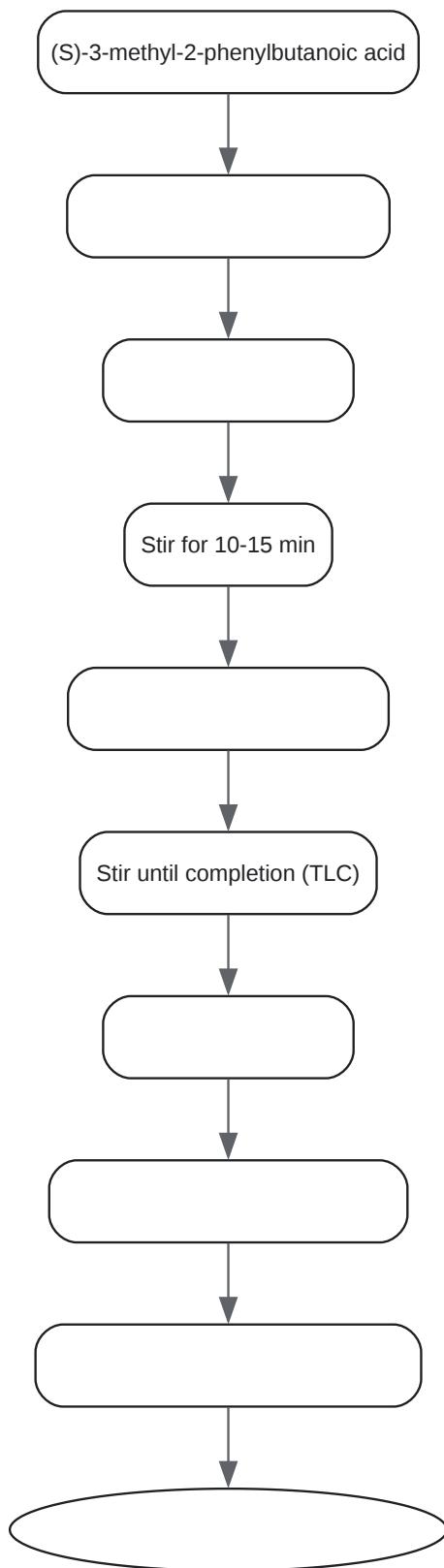
Experimental Protocol:

- To a solution of (S)-**3-methyl-2-phenylbutanoic acid** in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of a coupling additive (e.g., 4-dimethylaminopyridine - DMAP) are added.
- The mixture is stirred at room temperature for 10-15 minutes.
- A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added to the reaction mixture.

- The reaction is stirred at room temperature until completion, monitored by TLC.
- The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
- The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The resulting crude (S)-3-methyl-2-phenylbutanamide is purified by recrystallization or column chromatography.^[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for **3-methyl-2-phenylbutanoic acid**. Its primary documented application is as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff fields.^[1] As such, a signaling pathway diagram is not applicable for this compound.


Visualizations

4.1. Chemical Structure

Caption: Chemical structure of **3-methyl-2-phenylbutanoic acid**.

4.2. Synthetic Workflow for Amidation

The following diagram illustrates the workflow for the amidation of (S)-**3-methyl-2-phenylbutanoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the amidation of **(S)-3-methyl-2-phenylbutanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropyl-2-phenylacetic acid | 3508-94-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Methyl 3-phenylbutanoate | C11H14O2 | CID 137945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-methyl-2-phenylbutanoic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109533#3-methyl-2-phenylbutanoic-acid-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com